molecular formula C5H9N3O2 B8383811 Azidopentanoic acid

Azidopentanoic acid

Cat. No.: B8383811
M. Wt: 143.14 g/mol
InChI Key: KGVBQBCGDPLPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidopentanoic acid is a useful research compound. Its molecular formula is C5H9N3O2 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-azidopentanoic acid

InChI

InChI=1S/C5H9N3O2/c1-2-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

KGVBQBCGDPLPBU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-azidopentanoate (3.082 g, 18.0 mmol) in a mixture of methanol (10 ml) and water (5 ml) was treated dropwise with 20 ml of 1M sodium hydroxide (20 mmol, 1.1 equiv). After 1.5 h at room temperature, the methanol was evaporated under reduced pressure and the remaining aqueous phase was washed with ether (2×10 ml) and acidified with dilute HCl (3N) at 0° C. The aqueous phase was extracted with dichloromethane (3×25 ml). The combined organic phases were washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent gave an oil which was distilled (bulb to bulb) to give 2.393 g (93%) of a clear liquid: 80°-85° C./0.5 toor (air bath temperature; ir (firm) νmax : 2110 (N3), 1720 cm-1 (C=O); 1Hmr (CDCl3) δ: 3.90 (1H, dd, J= 6, J=7, H-2), 2.0-1.0 (4H, m, H-3, H-4) and 1.00 ppm (3H, distorted t, J=6, H-5); Anal. calcd for C5H9N3O2 : C 41.95, H 6.34, N 29.36; found: C 42.06, H 6.49, N 29.26.
Quantity
3.082 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of ethyl-2-azidopentanoate (3.082 g, 18.0 mmol) in a mixture of methanol (10 ml) and water (5 ml) was treated dropwise with 20 ml of 1M sodium hydroxide (20 mmol, 1.1 equiv). After 1.5 h at room temperature, the methanol was evaporated under reduced pressure and the remaining aqueous phase was washed with ether (2×10 ml) and acidified with dilute HCl (3N) at 0° C. The aqueous phase was extracted with dichloromethane (3×25 ml). The compound organic phases were washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent gave an oil which was distilled (bulb to bulb) to give 2.393 g (93%) of a clear liquid: bp 80°-85° C./0.5 toor (air bath temperature; ir (firm) νmax : 2110 (N3), 1720 cm-1 (C=O); 1Hmr (CDCl3) δ: 3.90 (1H, dd, J=6, J=7, H-2), 2.0-1.0 (4H, m, H-3, H-4) and 1.00 ppm (3H, distorted t, J=6, H-5); Anal. calcd for C5H9N3O2 : C 41.95, H 6.34, N 29.36; found: C 42.06, H 6.49, N 29.26.
Quantity
3.082 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
93%

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